molecular formula C6H10O2 B1582013 Methyl trans-3-pentenoate CAS No. 818-58-6

Methyl trans-3-pentenoate

Cat. No.: B1582013
CAS No.: 818-58-6
M. Wt: 114.14 g/mol
InChI Key: KJALUUCEMMPKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trans-3-pentenoate can be synthesized through several methods. One common approach involves the esterification of trans-3-pentenoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl trans-3-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl trans-3-pentenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl trans-3-pentenoate involves its reactivity as an ester. It can undergo hydrolysis to form trans-3-pentenoic acid and methanol. The ester functional group is susceptible to nucleophilic attack, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

  • Methyl trans-2-pentenoate
  • Methyl trans-4-pentenoate
  • Ethyl trans-3-pentenoate

Comparison: Methyl trans-3-pentenoate is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and industrial processes .

Properties

CAS No.

818-58-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

methyl pent-3-enoate

InChI

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3

InChI Key

KJALUUCEMMPKAC-UHFFFAOYSA-N

SMILES

CC=CCC(=O)OC

Isomeric SMILES

C/C=C/CC(=O)OC

Canonical SMILES

CC=CCC(=O)OC

20515-19-9
818-58-6

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 l stirred flash was charged with 500 g of vacuum gas oil and 6 g of an 85% strength phosphoric acid, and the mixture was heated to 300° C. 40 g/hour of methyl 3-methoxyvalerate from a stock vessel were fed, together with 10 l/hour of nitrogen, below the surface of the stirred oil/catalyst mixture. The gaseous products leaving the reaction vessel were cooled, and the condensate was investigated by gas chromatography. In this manner, 11.0 g/hour of methyl 3-pentenoate and 10.7 g/hour of 2-trans-pentenoate were obtained, inter alia, in addition to 7.5 g/hour of unconverted methyl 3-methoxyvalerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methoxyvalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl trans-3-pentenoate
Reactant of Route 2
Reactant of Route 2
Methyl trans-3-pentenoate
Reactant of Route 3
Reactant of Route 3
Methyl trans-3-pentenoate
Reactant of Route 4
Reactant of Route 4
Methyl trans-3-pentenoate
Reactant of Route 5
Reactant of Route 5
Methyl trans-3-pentenoate
Reactant of Route 6
Reactant of Route 6
Methyl trans-3-pentenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.